molecular formula C8H9N3O5S B15150751 N'-(methylsulfonyl)-3-nitrobenzohydrazide

N'-(methylsulfonyl)-3-nitrobenzohydrazide

Cat. No.: B15150751
M. Wt: 259.24 g/mol
InChI Key: FOOGDAATMBLWHM-UHFFFAOYSA-N
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Description

N’-Methanesulfonyl-3-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O5S. It is characterized by the presence of a methanesulfonyl group attached to a 3-nitrobenzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methanesulfonyl-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for N’-Methanesulfonyl-3-nitrobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-Methanesulfonyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Methanesulfonyl-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-Methanesulfonyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

N'-methylsulfonyl-3-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O5S/c1-17(15,16)10-9-8(12)6-3-2-4-7(5-6)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

FOOGDAATMBLWHM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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